1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide
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Description
“1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide” is a chemical compound with the linear formula C30H17ClN2O7 . It has a molecular weight of 552.932 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C30H17ClN2O7 . This indicates that the molecule is composed of 30 carbon atoms, 17 hydrogen atoms, one chlorine atom, two nitrogen atoms, and seven oxygen atoms .Scientific Research Applications
Molecular Interaction Studies
Research has identified 1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide as a potent and selective antagonist for the CB1 cannabinoid receptor. A study utilized the AM1 molecular orbital method for conformational analysis, developing unified pharmacophore models for the CB1 receptor ligands. Comparative molecular field analysis (CoMFA) was employed to construct three-dimensional (3D)-quantitative structure-activity relationship (QSAR) models, suggesting the compound's dominant steric binding interaction with the receptor and proposing its unique spatial orientation and electrostatic character as critical for binding to the CB1 receptor (Shim et al., 2002).
Chemical Synthesis and Catalyst Studies
Another study focused on the mild basic ionic liquids catalyzed three-component synthesis of hydroxyl naphthalene-1,4-dione derivatives under ambient and solvent-free conditions. This synthesis method, emphasizing high yields, short reaction times, and environmental friendliness, showcases the compound's role in facilitating efficient chemical reactions (Shaterian & Mohammadnia, 2013).
Advanced Material Development
Research into the synthesis of photoactive 1-methyl-1-R-4-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperazinium salts highlights the compound's utility in developing materials with specific light sensitivities. These materials, obtained by alkylation of certain quinones, were investigated for their potential applications in photosensitive technologies, emphasizing the compound's versatility in material science (Berezhnaya et al., 2011).
Antimicrobial and Antifungal Applications
A green methodology approach synthesized derivatives showing significant antifungal and antibacterial activity. This study illustrates the compound's potential as a scaffold for developing new antimicrobial agents, showcasing its effectiveness against various pathogens and its role in pharmaceutical research (Tandon et al., 2010).
Photoluminescence and Coordination Polymer Compounds
Coordination polymers based on enoxacin and incorporating the compound have been synthesized, exhibiting unique structural and photoluminescence properties. These findings underscore the compound's application in creating materials with desirable optical and structural characteristics for potential use in sensing, imaging, and electronic devices (Yu et al., 2006).
Properties
IUPAC Name |
1-(3-chloro-1,4-dioxonaphthalen-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-12-13(19-7-5-9(6-8-19)16(18)22)15(21)11-4-2-1-3-10(11)14(12)20/h1-4,9H,5-8H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMKSILOCSVHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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